Ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable aldehyde with a malonate derivative in the presence of a base. Subsequent steps may include bromination, formylation, and esterification to introduce the adamantane moiety and the ethyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis would also involve the use of specialized equipment and adherence to safety regulations to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions may involve lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions may use nucleophiles such as ammonia or alkyl halides.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Alcohols
Substitution: Amides or alkylated derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The adamantane moiety, in particular, is known for its ability to bind to certain proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
Ethyl 5-(adamantane-1-carbonylamino)pyridine-3-carboxylate
Ethyl 5-(adamantane-1-carbonyloxy)pyridine-3-carboxylate
Ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonyloxy)-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrO6/c1-3-29-22(27)18-17(11-26)30-21-12(2)4-16(20(25)19(18)21)31-23(28)24-8-13-5-14(9-24)7-15(6-13)10-24/h4,11,13-15H,3,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWTZFOIKAVVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C34CC5CC(C3)CC(C5)C4)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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